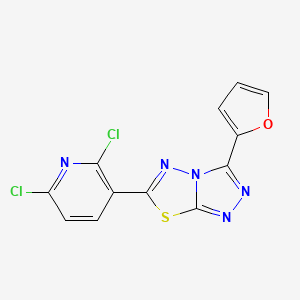![molecular formula C13H17NO2S B12636699 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid CAS No. 919291-41-1](/img/structure/B12636699.png)
3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid: is an organic compound that features a pyridine ring substituted with a prop-2-enoic acid group and a sulfanyl group attached to a 2,2-dimethylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a sulfanyl group.
Attachment of the Prop-2-enoic Acid Group: The prop-2-enoic acid group can be introduced through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group, converting it to a single bond and forming a propanoic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The prop-2-enoic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with various biological molecules.
類似化合物との比較
3-(2-Pyridyldithio)propanoic Acid: This compound has a similar structure but lacks the 2,2-dimethylpropyl group, which may affect its reactivity and biological activity.
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine: This compound lacks the prop-2-enoic acid group, which may influence its solubility and interaction with biological targets.
Uniqueness: 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid is unique due to the presence of both the sulfanyl group and the prop-2-enoic acid group, which provide distinct chemical and biological properties
特性
CAS番号 |
919291-41-1 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC名 |
3-[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)9-17-12-10(5-4-8-14-12)6-7-11(15)16/h4-8H,9H2,1-3H3,(H,15,16) |
InChIキー |
SFIVNOLBYGBKTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CSC1=C(C=CC=N1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


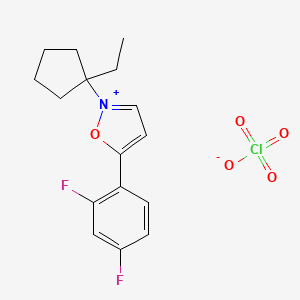
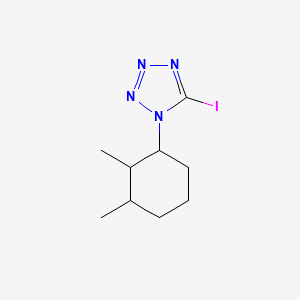
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
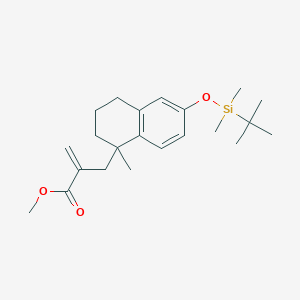

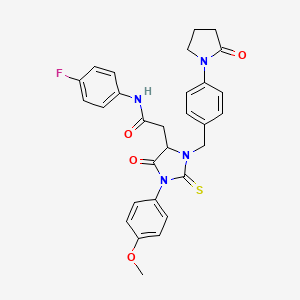
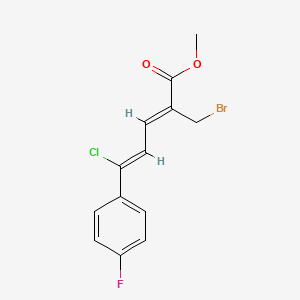
![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
